molecular formula C25H34N2O3S B281025 5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B281025
M. Wt: 442.6 g/mol
InChI Key: MMHBJCHKONHHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a piperidine ring, and multiple alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the piperidine ring. One common synthetic route involves the following steps:

    Formation of the Sulfonamide Group: This step involves the reaction of a suitable sulfonyl chloride with an amine to form the sulfonamide. The reaction is typically carried out in the presence of a base such as triethylamine.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-2-hydroxybenzaldehyde: Shares the tert-butyl group and aromatic structure.

    Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: Contains similar tert-butyl and dimethyl substituents.

Uniqueness

5-TERT-BUTYL-2,3-DIMETHYL-N-[4-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, a piperidine ring, and multiple alkyl substituents

Properties

Molecular Formula

C25H34N2O3S

Molecular Weight

442.6 g/mol

IUPAC Name

5-tert-butyl-2,3-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C25H34N2O3S/c1-17-11-13-27(14-12-17)24(28)20-7-9-22(10-8-20)26-31(29,30)23-16-21(25(4,5)6)15-18(2)19(23)3/h7-10,15-17,26H,11-14H2,1-6H3

InChI Key

MMHBJCHKONHHQO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC(=C3C)C)C(C)(C)C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3)C(C)(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.